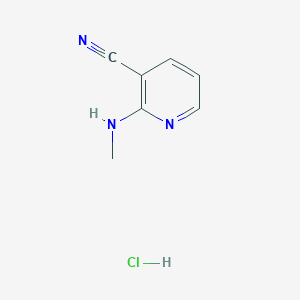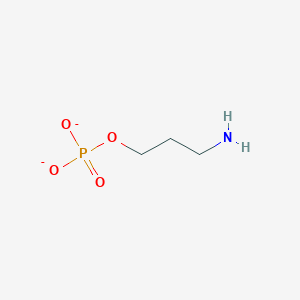
3-Aminopropylphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropylphosphate is an organophosphorus compound with the molecular formula C3H10NO4P. It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phosphate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Aminopropylphosphate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminopropylphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphate group can be reduced under specific conditions to yield phosphite derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-Aminopropylphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-aminopropylphosphate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Aminopropyltriethoxysilane: Similar in structure but contains a silane group instead of a phosphate group.
3-Aminopropyltrimethoxysilane: Another silane derivative with methoxy groups.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group.
Uniqueness: 3-Aminopropylphosphate is unique due to its phosphate group, which imparts distinct chemical properties and reactivity compared to its silane counterparts. This makes it particularly useful in applications requiring phosphorylation or interactions with phosphate-binding proteins.
Eigenschaften
Molekularformel |
C3H8NO4P-2 |
|---|---|
Molekulargewicht |
153.07 g/mol |
IUPAC-Name |
3-aminopropyl phosphate |
InChI |
InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7)/p-2 |
InChI-Schlüssel |
KUQZVISZELWDNZ-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN)COP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


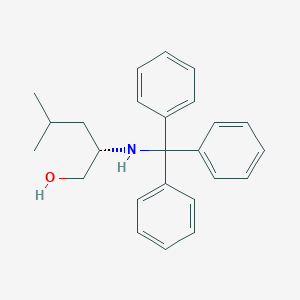
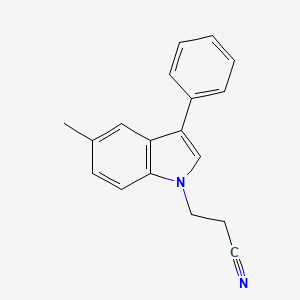

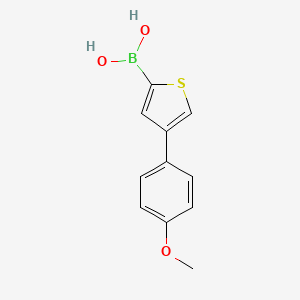
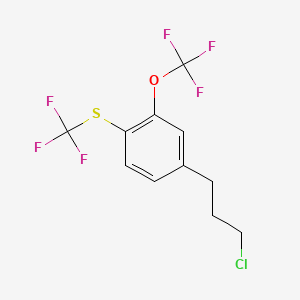
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)

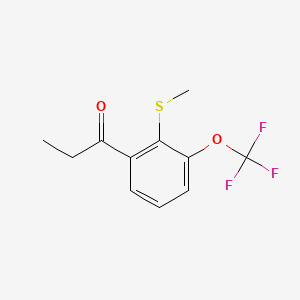


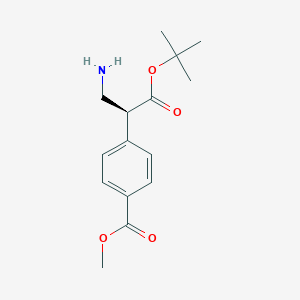

![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
